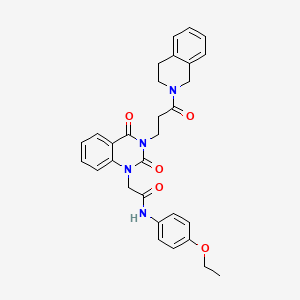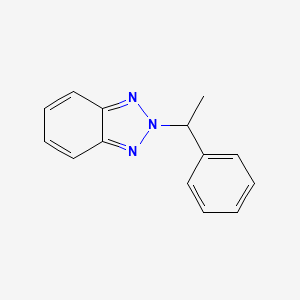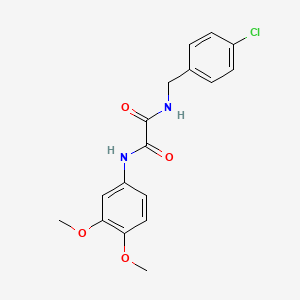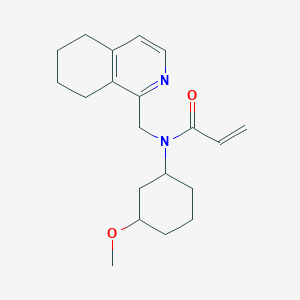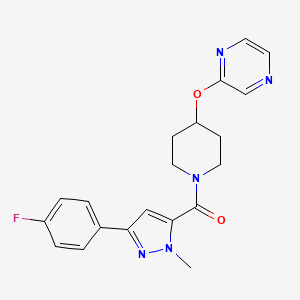![molecular formula C15H14ClN3O B2469612 N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide CAS No. 2411253-12-6](/img/structure/B2469612.png)
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide, commonly known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA is a pyrazole derivative and is classified as an alkyne compound. In
Mecanismo De Acción
The mechanism of action of CPMA is not fully understood. However, studies have shown that CPMA can inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is overexpressed in many cancers. Inhibition of HDAC can lead to the activation of tumor suppressor genes and can induce apoptosis in cancer cells. CPMA has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of the Nrf2 pathway can lead to the upregulation of antioxidant genes and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
CPMA has been shown to have several biochemical and physiological effects. Studies have shown that CPMA can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. CPMA has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-κB). CPMA has been shown to protect neurons from oxidative stress by upregulating antioxidant genes. CPMA has also been shown to increase the expression of the anti-aging protein SIRT1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPMA is its potent anti-cancer properties. CPMA has been shown to induce apoptosis in cancer cells at low concentrations. CPMA is also relatively stable and can be easily synthesized in the lab. However, one of the major limitations of CPMA is its poor solubility in water. This can make it difficult to administer in vivo. CPMA also has a short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for CPMA research. One area of research is the development of CPMA analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of new targets for CPMA. While the mechanism of action of CPMA is not fully understood, studies have shown that it can inhibit HDAC and activate the Nrf2 pathway. Further research is needed to identify other targets for CPMA. Another area of research is the development of CPMA-based drug delivery systems. CPMA has potent anti-cancer properties, but its poor solubility and short half-life in vivo can limit its therapeutic potential. Developing drug delivery systems that can improve the solubility and pharmacokinetic properties of CPMA could enhance its therapeutic potential.
Métodos De Síntesis
CPMA can be synthesized using a multi-step process. The first step involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. The second step involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form 1-(3-chlorophenyl)-3-oxobutane-1,3-dione. The final step involves the reaction of 1-(3-chlorophenyl)-3-oxobutane-1,3-dione with methyl propargyl ether to form CPMA.
Aplicaciones Científicas De Investigación
CPMA has been extensively studied for its potential applications in various fields. One of the most promising applications of CPMA is in the field of cancer research. Studies have shown that CPMA has potent anti-cancer properties and can induce apoptosis in cancer cells. CPMA has also been studied for its potential use as a neuroprotective agent. Studies have shown that CPMA can protect neurons from oxidative stress and can prevent neurodegeneration. CPMA has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that CPMA can inhibit the production of pro-inflammatory cytokines and can reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-[[1-(3-chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-3-5-15(20)18(2)10-12-9-17-19(11-12)14-7-4-6-13(16)8-14/h4,6-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHACXFNVWKYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC1=CN(N=C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

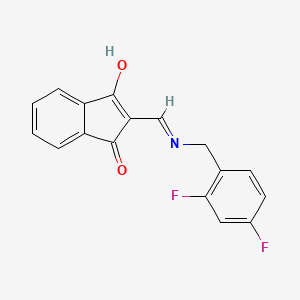

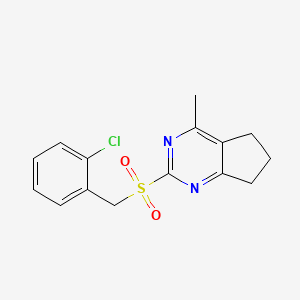
![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)

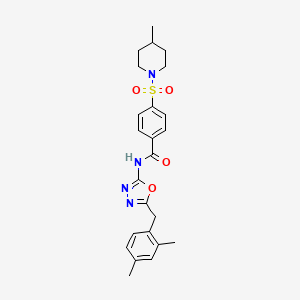
![N-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2469541.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2469542.png)
![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469545.png)
